1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine
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Overview
Description
1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C15H10Cl2N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 1,4-dichlorobenzene in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine
- 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine
- 1,4-Bis(4-methylphenyl)-1H-pyrazol-5-amine
Uniqueness
1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the presence of chlorine can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C15H11Cl2N3 |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2,4-bis(4-chlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2 |
InChI Key |
XJFWCLYNTSVJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl |
Origin of Product |
United States |
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